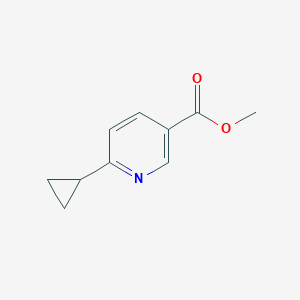

Methyl 6-cyclopropylnicotinate

Description

Methyl 6-cyclopropylnicotinate is a nicotinic acid derivative featuring a cyclopropyl substituent at the 6-position of the pyridine ring and a methyl ester group at the carboxyl position. The cyclopropyl group may confer unique steric and electronic properties, influencing reactivity, solubility, and biological activity compared to other derivatives .

Properties

Molecular Formula |

C10H11NO2 |

|---|---|

Molecular Weight |

177.20 g/mol |

IUPAC Name |

methyl 6-cyclopropylpyridine-3-carboxylate |

InChI |

InChI=1S/C10H11NO2/c1-13-10(12)8-4-5-9(11-6-8)7-2-3-7/h4-7H,2-3H2,1H3 |

InChI Key |

VUSMPJKNLRIFDS-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CN=C(C=C1)C2CC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-cyclopropylnicotinate typically involves the esterification of 6-cyclopropylnicotinic acid with methanol. The reaction is usually catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction mixture is then neutralized, and the product is purified through distillation or recrystallization .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: Methyl 6-cyclopropylnicotinate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form 6-cyclopropylnicotinic acid.

Reduction: Reduction reactions can convert the ester group to an alcohol group, forming 6-cyclopropylnicotinol.

Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products Formed:

Oxidation: 6-cyclopropylnicotinic acid.

Reduction: 6-cyclopropylnicotinol.

Substitution: Various substituted nicotinates depending on the nucleophile used.

Scientific Research Applications

Chemistry: Methyl 6-cyclopropylnicotinate is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis .

Biology: In biological research, this compound is studied for its potential effects on cellular processes. It is used in experiments to understand the role of nicotinates in cellular metabolism and signaling .

Medicine: The compound is being investigated for its potential therapeutic applications. It has shown promise in preliminary studies as an anti-inflammatory agent and is being explored for its potential use in treating various inflammatory conditions .

Industry: this compound is used in the formulation of certain pharmaceuticals and agrochemicals. Its unique properties make it a valuable component in the development of new products .

Mechanism of Action

The mechanism of action of Methyl 6-cyclopropylnicotinate involves its interaction with specific molecular targets in the body. It is believed to exert its effects by modulating the activity of enzymes involved in inflammatory pathways. The compound may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation . Additionally, this compound may enhance the penetration of other active ingredients in topical formulations, increasing their efficacy .

Comparison with Similar Compounds

Methyl Nicotinate

Structure : Methyl nicotinate lacks substituents on the pyridine ring but shares the methyl ester moiety.

- CAS No.: 93-60-7; EC No.: 202-261-8 .

- Purity : 100% (mass) in commercial preparations .

- Safety : Requires stringent handling due to skin and eye irritation risks. Immediate washing with water/soap and medical consultation are recommended post-exposure .

- Applications : Commonly used in topical analgesics and vasodilators.

Key Differences :

- The absence of a cyclopropyl group in methyl nicotinate likely reduces steric hindrance, enhancing its solubility and metabolic stability compared to the 6-substituted analog.

Methyl 6-Chloronicotinate

Structure : Features a chlorine substituent at the 6-position instead of cyclopropyl.

- Applications: Used in the determination of acetamiprid (a neonicotinoid insecticide) and its metabolites in crops and soil .

- Synthetic Relevance : Serves as an intermediate for halogenated pyridine derivatives, such as methyl 6-chloro-5-(trifluoromethyl)nicotinate, highlighting its role in agrochemical synthesis .

Key Differences :

- The electronegative chlorine substituent may increase reactivity in nucleophilic substitution reactions compared to the cyclopropyl group, which is more sterically bulky and less polar.

6-((Cyclopropylmethyl)amino)nicotinonitrile

Structure: Contains a cyclopropylmethylamino group at the 6-position and a nitrile group instead of an ester.

- CAS No.: 1016819-90-1 .

- Role : Likely an intermediate in pharmaceutical synthesis (e.g., kinase inhibitors or antiviral agents) due to the nitrile functional group.

Key Differences :

Data Table: Comparative Properties of Nicotinate Derivatives

Research Findings and Limitations

- Synthetic Challenges : Introducing a cyclopropyl group may require specialized reagents (e.g., cyclopropanation agents) compared to halogenation routes for methyl 6-chloronicotinate .

- Safety Data Gap : Direct toxicological data for this compound are unavailable; precautions should align with methyl nicotinate protocols until further studies .

Biological Activity

Methyl 6-cyclopropylnicotinate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

This compound is an ester derivative of nicotinic acid, characterized by the presence of a cyclopropyl group. This unique structural feature is believed to contribute to its distinct biological properties. The compound can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution, which can alter its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in inflammatory pathways. It is hypothesized that the compound may inhibit the production of pro-inflammatory cytokines, thereby exerting anti-inflammatory effects. This mechanism makes it a candidate for therapeutic applications in conditions characterized by inflammation.

Anti-inflammatory Effects

Preliminary studies suggest that this compound possesses anti-inflammatory properties. In vitro experiments have shown that it can modulate cellular processes associated with inflammation, indicating potential use in treating inflammatory diseases.

Comparative Analysis

To understand the uniqueness of this compound's biological activity, it is essential to compare it with other nicotinate derivatives:

| Compound | Structure Characteristics | Biological Activity |

|---|---|---|

| Methyl Nicotinate | Lacks cyclopropyl group | Mild vasodilatory effects |

| Ethyl Nicotinate | Similar structure but with ethyl group | Used in topical formulations |

| Methyl Salicylate | Ester of salicylic acid | Analgesic and anti-inflammatory properties |

| This compound | Contains cyclopropyl group | Potential anti-inflammatory and cytotoxic effects |

The presence of the cyclopropyl group in this compound may confer distinct pharmacokinetic and pharmacodynamic properties compared to other nicotinates.

Case Studies and Research Findings

Research has highlighted various aspects of this compound's biological activity:

- In Vitro Studies : Experiments have indicated that this compound can influence cellular metabolism and signaling pathways related to inflammation.

- Synthesis and Functionalization : Recent studies have explored synthetic methodologies for creating derivatives that enhance biological activity, demonstrating the importance of structural modifications in developing effective therapeutics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.